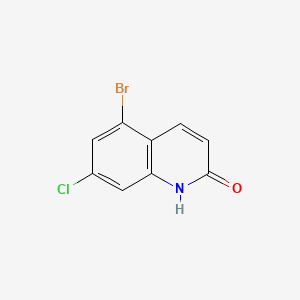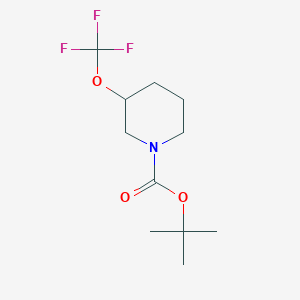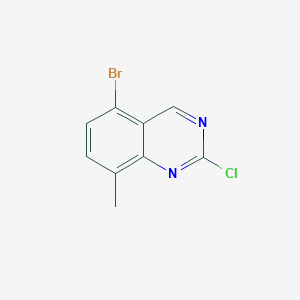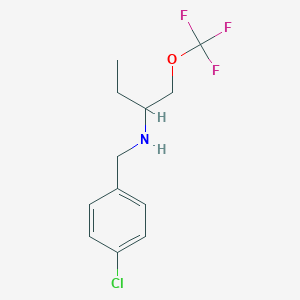
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is an organic compound characterized by the presence of two chlorine atoms, a hydroxy group, and a carbonimidoyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxy and carbonimidoyl chloride groups. One common method involves the reaction of 3,4-dichlorobenzene with hydroxylamine hydrochloride in the presence of a base, followed by treatment with phosgene to introduce the carbonimidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes rigorous control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the carbonimidoyl chloride group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and chemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dichlorobenzene: Lacks the hydroxy and carbonimidoyl chloride groups, making it less reactive.
N-hydroxybenzene-1-carbonimidoyl chloride: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,4-dichloroaniline: Contains an amino group instead of the hydroxy and carbonimidoyl chloride groups, leading to different chemical behavior.
Uniqueness
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H4Cl3NO |
|---|---|
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
(1E)-3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H/b11-7+ |
Clé InChI |
MXDNXOIXXBQUEZ-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C(=N\O)/Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
amine](/img/structure/B11760730.png)
![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)




